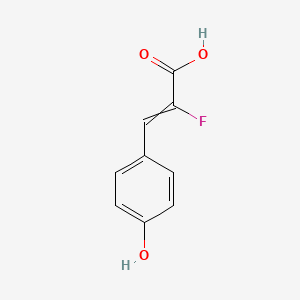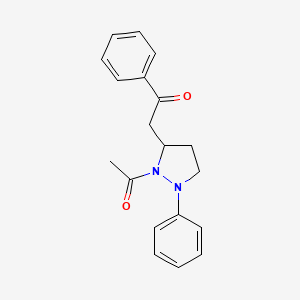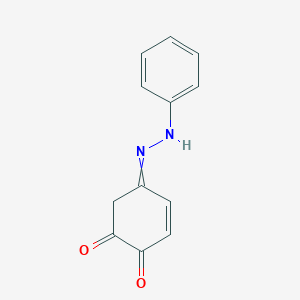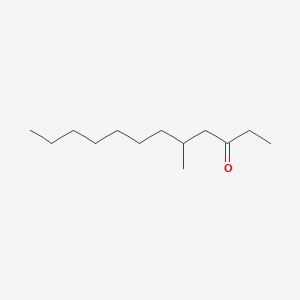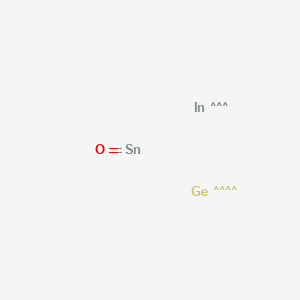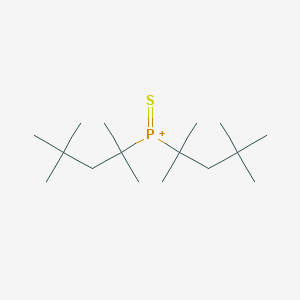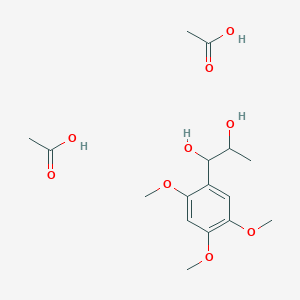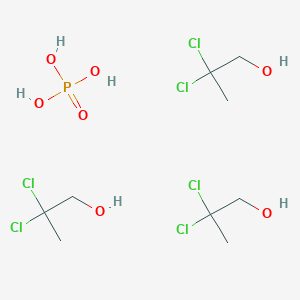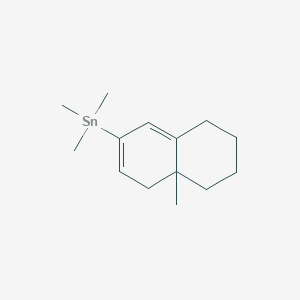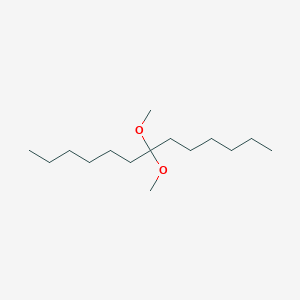![molecular formula C6H12N2O4 B12552510 N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide CAS No. 177480-73-8](/img/structure/B12552510.png)
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is an organic compound with the molecular formula C6H12N2O4 It is characterized by the presence of an oxirane (epoxide) ring, a nitramide group, and a methyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide typically involves the reaction of N-methyl-N-(2-hydroxyethyl)nitramide with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitramide groups.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its potential use in biochemical studies and drug development. The nitramide group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-{2-[(oxiran-2-yl)methyl]naphthalen-1-amine: Similar structure with a naphthalene ring instead of a methoxy group.
N,N-bis[(oxiran-2-yl)methyl]aniline: Contains two oxirane rings and an aniline group.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of an oxirane ring.
Uniqueness
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is unique due to its combination of an oxirane ring and a nitramide group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the oxirane ring makes it highly reactive towards nucleophiles, while the nitramide group provides additional redox activity.
Propriétés
Numéro CAS |
177480-73-8 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
N-methyl-N-[2-(oxiran-2-ylmethoxy)ethyl]nitramide |
InChI |
InChI=1S/C6H12N2O4/c1-7(8(9)10)2-3-11-4-6-5-12-6/h6H,2-5H2,1H3 |
Clé InChI |
PYCRXTNXJJAJSS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOCC1CO1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


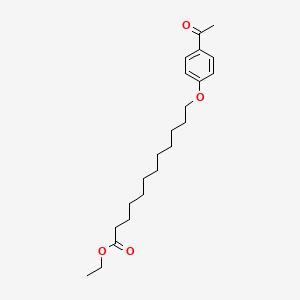
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
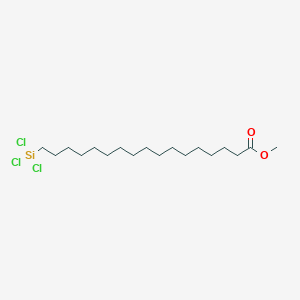
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
